1-Phenylsulfanylhexylsulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylsulfanylhexylsulfanylbenzene is an organic compound characterized by the presence of phenyl and hexyl groups connected via sulfanyl linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylsulfanylhexylsulfanylbenzene typically involves the reaction of phenylthiol with hexylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include transition metal complexes, which facilitate the formation of the sulfanyl linkages .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylsulfanylhexylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The phenyl and hexyl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl and hexyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenylsulfanylhexylsulfanylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-phenylsulfanylhexylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The sulfanyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylsulfanylethylsulfanylbenzene
- 1-Phenylsulfanylpropylsulfanylbenzene
- 1-Phenylsulfanylbutylsulfanylbenzene
Comparison: 1-Phenylsulfanylhexylsulfanylbenzene is unique due to its longer hexyl chain, which can influence its physical and chemical properties compared to its shorter-chain analogs. The hexyl chain can affect the compound’s solubility, reactivity, and interactions with other molecules, making it distinct in its applications and behavior .
Eigenschaften
CAS-Nummer |
73188-53-1 |
---|---|
Molekularformel |
C18H22S2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1-phenylsulfanylhexylsulfanylbenzene |
InChI |
InChI=1S/C18H22S2/c1-2-3-6-15-18(19-16-11-7-4-8-12-16)20-17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 |
InChI-Schlüssel |
OTHOBYJYKFKEMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.